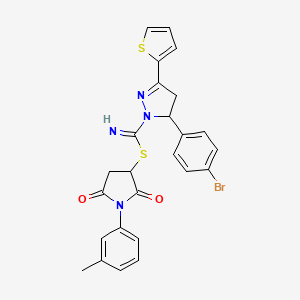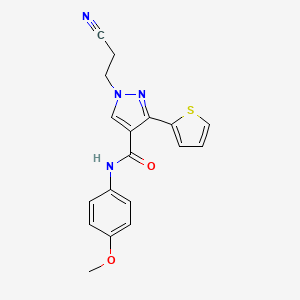![molecular formula C20H25N3O2 B5231945 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPAA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it an important compound for scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is thought to act as a serotonin and dopamine receptor antagonist, as well as a modulator of the N-methyl-D-aspartate (NMDA) receptor. These actions are believed to contribute to its therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the regulation of oxidative stress. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide in lab experiments is its ability to selectively target specific receptors and pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation is that the compound has relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for the compound, which could enable larger-scale production and facilitate further research. Additionally, further investigation into the compound's therapeutic potential in the treatment of neurological disorders and cancer could lead to the development of new treatments for these conditions. Finally, continued research into the biochemical and physiological effects of 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide could uncover new insights into the underlying mechanisms of disease and potential therapeutic targets.
Métodos De Síntesis
The synthesis of 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with 3-methoxyaniline and piperazine in the presence of a catalyst. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in cancer therapy, due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)21-20(24)15-22-10-12-23(13-11-22)18-4-3-5-19(14-18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPXBSRDCFJRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)

![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)
![9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)

![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)